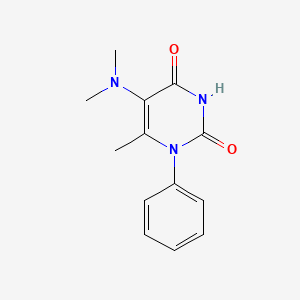
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- is a derivative of uracil, a pyrimidine nucleobase that is a fundamental component of ribonucleic acid (RNA)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods
Industrial production of uracil derivatives often employs one-pot synthesis processes, which are cost-effective and efficient. These methods involve the use of a single solvent and a series of sequential reactions to introduce the desired functional groups onto the uracil ring . The scalability of these methods makes them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves nucleophilic substitution to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of uracil, 5-(dimethylamino)-6-methyl-1-phenyl- involves its interaction with molecular targets such as thymidylate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide essential for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and ultimately cell death, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also inhibits thymidylate synthase.
6-Azauracil: Another uracil derivative with applications in molecular biology and medicine.
1-Methyluracil: Used in the synthesis of nucleoside analogs for antiviral therapies.
Uniqueness
Uracil, 5-(dimethylamino)-6-methyl-1-phenyl- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dimethylamino group enhances its solubility and reactivity, while the phenyl group increases its stability and potential for interactions with biological targets .
Eigenschaften
CAS-Nummer |
31992-01-5 |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
5-(dimethylamino)-6-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O2/c1-9-11(15(2)3)12(17)14-13(18)16(9)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,17,18) |
InChI-Schlüssel |
XAMZAUGUBOIFKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1C2=CC=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















